molecular formula C22H22O2 B048234 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol CAS No. 122135-80-2

1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol

Cat. No. B048234
M. Wt: 318.4 g/mol
InChI Key: DJENFIFQSSNDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol, also known as BisMP, is a chiral compound commonly used in asymmetric catalysis. This compound has a unique structure that allows it to catalyze a wide range of reactions with high enantioselectivity.

Mechanism Of Action

The mechanism of action of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol is not fully understood, but it is believed to involve the formation of a chiral complex between 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol and the substrate. This complex then undergoes a series of reactions that result in the formation of the desired chiral product. The chiral nature of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol allows it to selectively catalyze the reaction in one enantiomeric form, resulting in a chiral product.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol has also been found to have low environmental toxicity, making it a safe and environmentally friendly option for catalysis.

Advantages And Limitations For Lab Experiments

The advantages of using 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol in lab experiments include its high enantioselectivity, versatility in catalyzing a wide range of reactions, and its low toxicity. However, one limitation is that 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol can be expensive to synthesize, which may limit its use in large-scale industrial applications.

Future Directions

There are several future directions for 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol research. One area of interest is the development of new synthetic methods for 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol that are more cost-effective and scalable for industrial applications. Another area of interest is the exploration of new reactions that can be catalyzed by 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol. Additionally, there is potential for the use of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol in the synthesis of new chiral materials, such as polymers and nanoparticles. Further research is needed to fully understand the potential applications of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol in these areas.
Conclusion:
In conclusion, 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol is a valuable tool in asymmetric catalysis, with high enantioselectivity and versatility in catalyzing a wide range of reactions. Its low toxicity and environmental safety make it a promising option for industrial applications. While there is still much to be understood about the mechanism of action and potential applications of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol, ongoing research in this field holds promise for the development of new synthetic methods and the discovery of new reactions that can be catalyzed by 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol.

Synthesis Methods

1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methylbenzaldehyde and benzophenone in the presence of a chiral catalyst. This reaction produces 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol with high enantioselectivity. Other methods include the reaction of 4-methylbenzaldehyde and benzaldehyde in the presence of a chiral catalyst and the reaction of 4-methylbenzaldehyde and 2-hydroxyacetophenone in the presence of a chiral catalyst.

Scientific Research Applications

1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol has been widely used in asymmetric catalysis for the synthesis of chiral compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol has also been used in the synthesis of natural products, such as alkaloids and terpenes. The high enantioselectivity of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol makes it a valuable tool in organic synthesis.

properties

CAS RN

122135-80-2

Product Name

1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol

Molecular Formula

C22H22O2

Molecular Weight

318.4 g/mol

IUPAC Name

1,1-bis(4-methylphenyl)-2-phenylethane-1,2-diol

InChI

InChI=1S/C22H22O2/c1-16-8-12-19(13-9-16)22(24,20-14-10-17(2)11-15-20)21(23)18-6-4-3-5-7-18/h3-15,21,23-24H,1-2H3

InChI Key

DJENFIFQSSNDSL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C3=CC=CC=C3)O)O

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C3=CC=CC=C3)O)O

synonyms

1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol

Origin of Product

United States

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